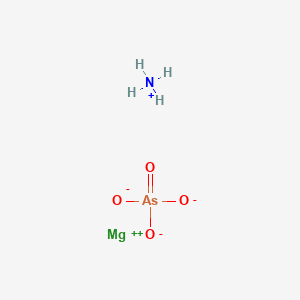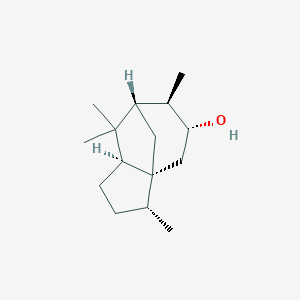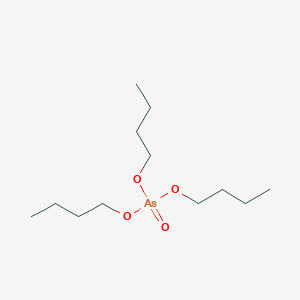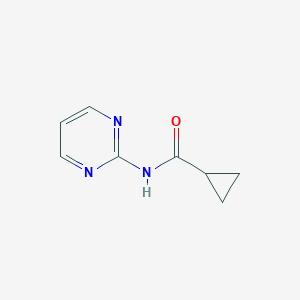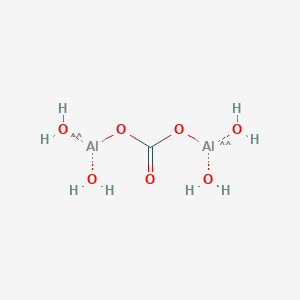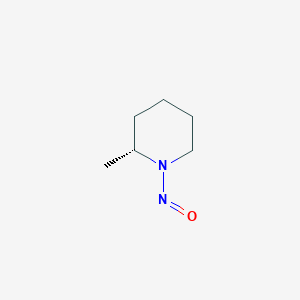
R(-)-N-Nitroso-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R(-)-N-Nitroso-2-methylpiperidine, also known as R(-)-N-Nitrosomethylpipecolinamide (R-MPN), is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. It is a member of the nitrosamines family, which are known to be highly carcinogenic compounds. The purpose of
Mécanisme D'action
R-MPN is a potent carcinogen that induces cancer by damaging DNA. It reacts with DNA to form adducts, which can cause mutations and lead to the development of cancer. R-MPN can also induce oxidative stress, which can further damage DNA and increase the risk of cancer. The exact mechanism of action of R-MPN is still not fully understood, and further research is needed to elucidate its effects on DNA and other cellular processes.
Effets Biochimiques Et Physiologiques
R-MPN has been shown to induce various biochemical and physiological effects in animals and humans. It can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer development. R-MPN has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. In addition, R-MPN can affect various organs, such as the liver and kidneys, leading to toxicity and organ damage.
Avantages Et Limitations Des Expériences En Laboratoire
R-MPN is a potent carcinogen that has been extensively used in scientific research. Its ability to induce tumors in animals makes it a valuable tool for studying cancer development and testing potential cancer treatments. However, the use of R-MPN in lab experiments has some limitations. It is a hazardous chemical that requires careful handling and disposal. In addition, the use of R-MPN in animal studies raises ethical concerns, and alternative methods should be explored.
Orientations Futures
There are several future directions for research on R-MPN. One area of interest is the development of new methods for synthesizing R-MPN that are more efficient and less hazardous. Another area of research is the elucidation of the molecular mechanisms of R-MPN-induced carcinogenesis. Understanding the exact mechanisms of action of R-MPN can lead to the development of new cancer treatments. Finally, the development of alternative methods for studying cancer development and testing potential cancer treatments without the use of animals is an important area of research that should be explored.
Conclusion
In conclusion, R(-)-N-Nitroso-2-methylpiperidine is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. Its use in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals. Further research is needed to elucidate the mechanisms of R-MPN-induced carcinogenesis and to develop alternative methods for studying cancer development and testing potential cancer treatments.
Méthodes De Synthèse
R-MPN can be synthesized by reacting 2-methylpiperidine with nitrous acid in the presence of a mineral acid. The reaction yields R(-)-N-Nitroso-2-methylpiperidine, which can be purified using various methods such as column chromatography or recrystallization. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Applications De Recherche Scientifique
R-MPN has been extensively used in scientific research to investigate its carcinogenic properties. It is commonly used in animal studies to induce tumors and study the mechanisms of cancer development. R-MPN is also used in vitro to study its effects on cell growth and DNA damage. The use of R-MPN in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments.
Propriétés
Numéro CAS |
14026-03-0 |
|---|---|
Nom du produit |
R(-)-N-Nitroso-2-methylpiperidine |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
SSPVLHFEMWOTGD-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CCCCN1N=O |
SMILES |
CC1CCCCN1N=O |
SMILES canonique |
CC1CCCCN1N=O |
Autres numéros CAS |
14026-03-0 |
Synonymes |
(2R)-1-Nitroso-2-methylpiperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)

